2-Hydroxydocosanoic acid 2-Hydroxydocosanoic acid 2-Hydroxy C22:0 fatty acid. For use in lipid studies and as internal standard.
2-hydroxy Docosanoic acid is a hydroxylated fatty acid that has been found in the mature black epidermis of the Antarctic minke whale, as the N-acyl chain of galactosylceramides in mouse brain, and the inner bark of E. globulus. It is upregulated in prostate carcinoma tissue as compared to normal prostate epithelium.
2-Hydroxy behenic, also known as a-hydroxybehenate or a-hydroxydocosanoate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 2-hydroxy behenic is considered to be a fatty acid lipid molecule. 2-Hydroxy behenic is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy behenic has been primarily detected in urine. Within the cell, 2-hydroxy behenic is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2-Hydroxy behenic participates in a number of enzymatic reactions. In particular, 2-hydroxy behenic can be biosynthesized from docosanoic acid. 2-Hydroxy behenic can also be converted into N-(2-hydroxybehenoyl)-D-galactosylsphingosine. Outside of the human body, 2-hydroxy behenic can be found in black elderberry. This makes 2-hydroxy behenic a potential biomarker for the consumption of this food product.
2-hydroxybehenic acid is a long-chain fatty acid that is behenic (docosanoic) acid substituted at position 2 by a hydroxy group. It has a role as a metabolite. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It derives from a docosanoic acid. It is a conjugate acid of a 2-hydroxybehenate.
Brand Name: Vulcanchem
CAS No.: 13980-14-8
VCID: VC20969263
InChI: InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
SMILES: CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Molecular Formula: C22H44O3
Molecular Weight: 356.6 g/mol

2-Hydroxydocosanoic acid

CAS No.: 13980-14-8

Cat. No.: VC20969263

Molecular Formula: C22H44O3

Molecular Weight: 356.6 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxydocosanoic acid - 13980-14-8

Specification

Description 2-Hydroxy C22:0 fatty acid. For use in lipid studies and as internal standard.
2-hydroxy Docosanoic acid is a hydroxylated fatty acid that has been found in the mature black epidermis of the Antarctic minke whale, as the N-acyl chain of galactosylceramides in mouse brain, and the inner bark of E. globulus. It is upregulated in prostate carcinoma tissue as compared to normal prostate epithelium.
2-Hydroxy behenic, also known as a-hydroxybehenate or a-hydroxydocosanoate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 2-hydroxy behenic is considered to be a fatty acid lipid molecule. 2-Hydroxy behenic is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy behenic has been primarily detected in urine. Within the cell, 2-hydroxy behenic is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2-Hydroxy behenic participates in a number of enzymatic reactions. In particular, 2-hydroxy behenic can be biosynthesized from docosanoic acid. 2-Hydroxy behenic can also be converted into N-(2-hydroxybehenoyl)-D-galactosylsphingosine. Outside of the human body, 2-hydroxy behenic can be found in black elderberry. This makes 2-hydroxy behenic a potential biomarker for the consumption of this food product.
2-hydroxybehenic acid is a long-chain fatty acid that is behenic (docosanoic) acid substituted at position 2 by a hydroxy group. It has a role as a metabolite. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It derives from a docosanoic acid. It is a conjugate acid of a 2-hydroxybehenate.
CAS No. 13980-14-8
Molecular Formula C22H44O3
Molecular Weight 356.6 g/mol
IUPAC Name 2-hydroxydocosanoic acid
Standard InChI InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Standard InChI Key RPGJJWLCCOPDAZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid

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